
1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI) is an organic compound with the molecular formula C7H9NO. It belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 5, and an aldehyde group at position 3 on the pyrrole ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI) can be synthesized through various methods. One common approach involves the reaction of 1,5-dimethylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions.
Major Products Formed:
Oxidation: 1H-Pyrrole-3-carboxylic acid,1,5-dimethyl
Reduction: 1H-Pyrrole-3-methanol,1,5-dimethyl
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI) has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
- 1H-Pyrrole-2-carboxaldehyde,4-acetyl-3,5-dimethyl-(9CI)
- 1H-Pyrrole-2-carboxaldehyde
- Indole derivatives
Comparison: 1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI) is unique due to the specific positioning of its functional groups, which influence its reactivity and applicationsIndole derivatives, while structurally related, have a benzene ring fused to the pyrrole ring, leading to distinct properties and applications .
Propriétés
Numéro CAS |
131393-99-2 |
|---|---|
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.155 |
Nom IUPAC |
1,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO/c1-6-3-7(5-9)4-8(6)2/h3-5H,1-2H3 |
Clé InChI |
ABWWGNMNVQFPPX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN1C)C=O |
Synonymes |
1H-Pyrrole-3-carboxaldehyde,1,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


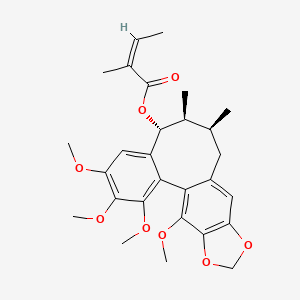
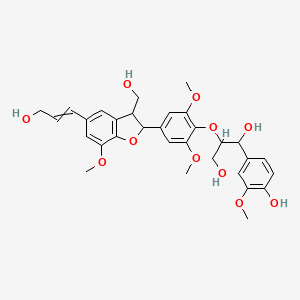
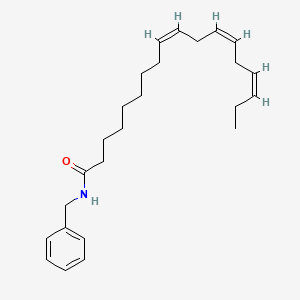

![2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B593432.png)
![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B593433.png)

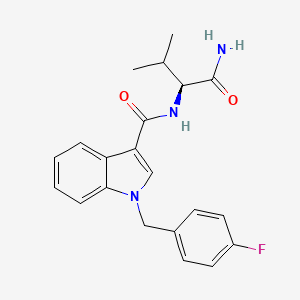
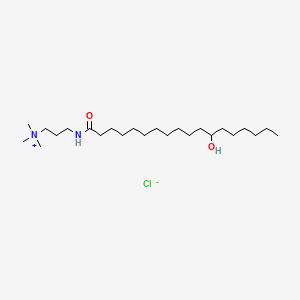
![(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B593442.png)
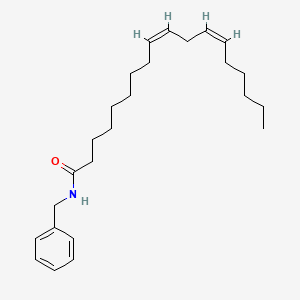
![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)
